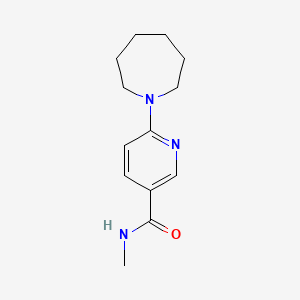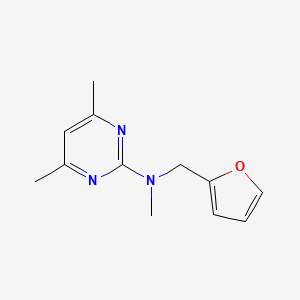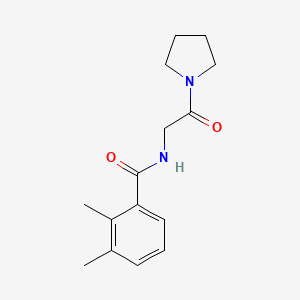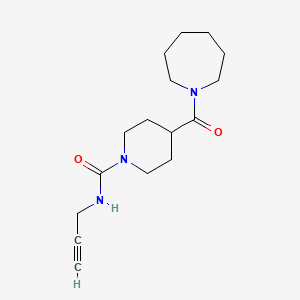
(2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone, also known as EPM or Ethylphenidate, is a psychoactive compound that belongs to the class of substituted phenethylamines. It is a derivative of methylphenidate, commonly known as Ritalin, which is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. EPM has been studied for its potential use in the treatment of ADHD and other cognitive disorders, as well as its use as a research chemical.
Mécanisme D'action
(2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased focus, attention, and motivation, which are beneficial for individuals with ADHD and other cognitive disorders.
Biochemical and Physiological Effects:
This compound has been shown to have similar effects to methylphenidate, including increased heart rate, blood pressure, and body temperature. It also has the potential to cause euphoria, anxiety, and insomnia, which are common side effects of stimulant drugs.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone has several advantages for use in lab experiments, including its ability to increase dopamine and norepinephrine levels in the brain, which can be useful for studying the effects of these neurotransmitters on behavior and cognition. However, its potential for abuse and addiction, as well as its limited availability, are significant limitations for its use in research.
Orientations Futures
There are several potential future directions for research on (2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone, including its use as a potential treatment for ADHD and other cognitive disorders, its use as a research chemical for studying the effects of dopamine and norepinephrine on behavior and cognition, and its potential for the development of new drugs with similar mechanisms of action. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for therapeutic use.
Méthodes De Synthèse
The synthesis of (2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone involves the reaction of 2-ethylpiperidine with furfural in the presence of acetic acid and hydrogen chloride. The resulting product is then purified using various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
(2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone has been studied for its potential use as a research chemical in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have similar effects to methylphenidate, including increased dopamine and norepinephrine levels in the brain. This makes it a potential candidate for the treatment of ADHD and other cognitive disorders.
Propriétés
IUPAC Name |
(2-ethylpiperidin-1-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-11-5-3-4-7-13(11)12(14)10-6-8-15-9-10/h6,8-9,11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBWVZDLXGOXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)

![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)




![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)

![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)
